molecular formula C19H19N3OS2 B12133603 N-benzyl-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide

N-benzyl-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide

Cat. No.: B12133603
M. Wt: 369.5 g/mol
InChI Key: QEGIWBRUGNNZEW-UHFFFAOYSA-N
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Description

N-benzyl-2-({10-methyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique tricyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler precursors. For instance, a common approach involves the cyclization of a thiol-containing intermediate with a diazatricyclic precursor under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tricyclic core in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the nitrogen atoms or the acetamide group using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a pharmacophore is of interest. Its tricyclic structure and functional groups may interact with biological targets, making it a candidate for drug development.

Medicine

Medically, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-benzyl-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfur and nitrogen atoms in its structure could form hydrogen bonds or coordinate with metal ions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is unique due to its specific combination of a benzyl group, a tricyclic core, and an acetamide group. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H19N3OS2

Molecular Weight

369.5 g/mol

IUPAC Name

N-benzyl-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H19N3OS2/c1-12-21-18(17-14-8-5-9-15(14)25-19(17)22-12)24-11-16(23)20-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-11H2,1H3,(H,20,23)

InChI Key

QEGIWBRUGNNZEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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